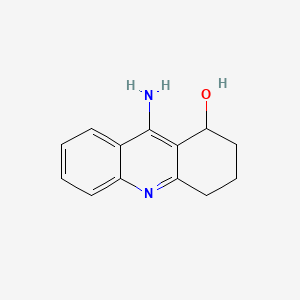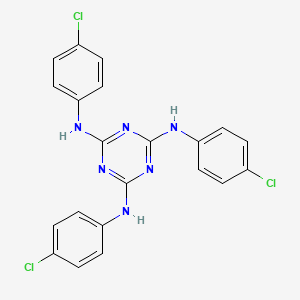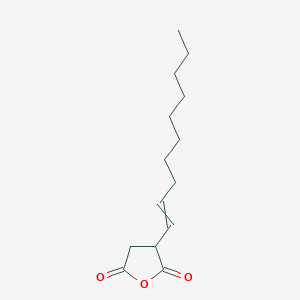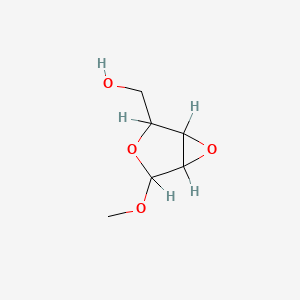
Bis-(2,4,6-trichlorophenyl)-methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(2,4,6-trichlorophenyl)-methane is an organic compound characterized by its high chlorine content. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications. It is a derivative of trichlorobenzene, where the benzene ring is substituted with chlorine atoms and a trichlorophenylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2,4,6-trichlorophenyl)-methane typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where 1,3,5-trichlorobenzene reacts with 2,4,6-trichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(2,4,6-trichlorophenyl)-methane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form various chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
Bis-(2,4,6-trichlorophenyl)-methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for potential use in pharmaceuticals, especially in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of Bis-(2,4,6-trichlorophenyl)-methane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular membranes, affecting their permeability and function. The high chlorine content contributes to its reactivity and ability to form stable complexes with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,4-Trichlorobenzene
- 1,2,3-Trichlorobenzene
- 1,2,4,5-Tetrachlorobenzene
Uniqueness
Bis-(2,4,6-trichlorophenyl)-methane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high chlorine content and the presence of the trichlorophenylmethyl group make it more reactive and versatile compared to other trichlorobenzene derivatives. This uniqueness is leveraged in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.
Propiedades
Fórmula molecular |
C13H6Cl6 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-[(2,4,6-trichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H6Cl6/c14-6-1-10(16)8(11(17)2-6)5-9-12(18)3-7(15)4-13(9)19/h1-4H,5H2 |
Clave InChI |
CLNHAXDMYLEYKL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)CC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=C(C=C(C(=C1Cl)CC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


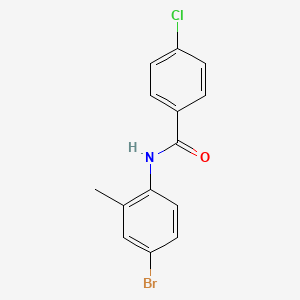
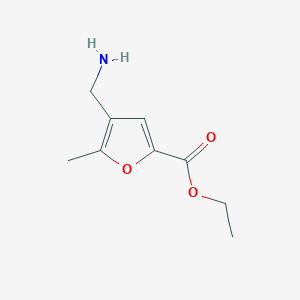
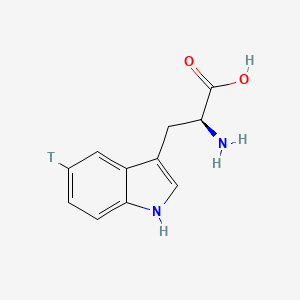
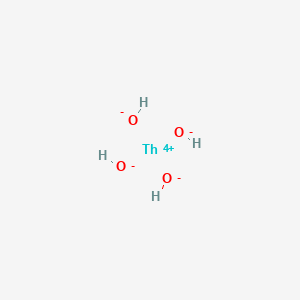
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-[1-[4-hydroxy-3-(methoxycarbonyl)-1-naphthalenyl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-6-(octadecyloxy)-](/img/structure/B1633981.png)

